Naphthalene-1,7-dicarbaldehyde can be sourced from chemical suppliers and is cataloged in databases such as PubChem and BenchChem. Its Chemical Abstracts Service (CAS) number is 102877-83-8, which facilitates its identification in chemical literature and databases. The compound's structure can be represented by the InChI key OLSDXRNBPWAEDJ-UHFFFAOYSA-N, indicating its unique chemical identity.
The synthesis of naphthalene-1,7-dicarbaldehyde can be achieved through several methods, typically involving the oxidation of naphthalene derivatives. One common synthetic route involves the following steps:
Technical parameters such as reaction time, temperature, and concentration of reagents are critical for optimizing yield and purity.
Naphthalene-1,7-dicarbaldehyde features a symmetrical structure where two aldehyde groups are located at the 1 and 7 positions of the naphthalene ring system. The molecular structure can be illustrated using its canonical SMILES notation: C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O
. Key structural characteristics include:
Naphthalene-1,7-dicarbaldehyde participates in various chemical reactions typical for aldehydes:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence.
The mechanism of action for naphthalene-1,7-dicarbaldehyde primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the aldehyde groups. In nucleophilic addition reactions:
This mechanism highlights its versatility in organic synthesis.
Naphthalene-1,7-dicarbaldehyde exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications.
Naphthalene-1,7-dicarbaldehyde finds utility in several scientific applications:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5